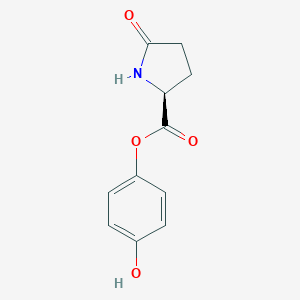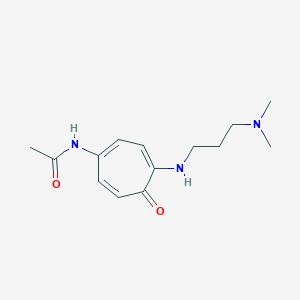
Pidobenzone
Descripción general
Descripción
Pidobenzone is an amino acid ester of hydroquinone . It is a second-generation worldwide patented depigmenting agent, reliable and free of collateral risks . Pidobenzone 4% lipogel is used for the treatment of different types of melasma .
Synthesis Analysis
Pidobenzone is synthesized from hydroquinone and L-Pyroglutamic acid . The reaction involves the use of DMAP in dichloromethane for a short duration, followed by the addition of dicyclohexyl-carbodiimide in dichloromethane at 20 degrees Celsius for 14 hours .Molecular Structure Analysis
The molecular formula of Pidobenzone is C11H11NO4 . It has a molecular weight of 221.21 g/mol . The IUPAC name is (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate .Physical And Chemical Properties Analysis
Pidobenzone has a molecular weight of 221.21 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 221.06880783 g/mol .Aplicaciones Científicas De Investigación
Dermatology: Treatment of Solar Lentigines
Solar lentigines, also known as age spots or liver spots, are small dark areas on your skin. They vary in size and usually appear on areas exposed to the sun . Pidobenzone has been used in the treatment of solar lentigines .
Combination Therapy: A study evaluated the efficacy and safety of a combination therapy based on pidobenzone 4% and fractional CO2 laser or cryotherapy . This combination therapy was used in the treatment of solar lentigines and the prevention of eventual post-treatment hyperchromia .
Efficacy Evaluation: The efficacy of this combination therapy was clinically evaluated by grading the pigmentation level with the Skin Tone Color Scale (STCS), and by grading patients’ impression through a Visual Analog Scale (VAS) .
Results: The study showed that the associated treatment was safe and that it improved the therapeutic results on solar lentigines and prevented postiatrogenic hyperpigmentation compared with physical therapy alone . The combination of cryotherapy and pidobenzone 4% was found to be the most useful treatment .
Mecanismo De Acción
Target of Action
Pidobenzone is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone , and its primary target is the melanin pigment in the skin. Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
Mode of Action
Pidobenzone interacts with its target by inhibiting the process of melanin synthesis This results in a reduction in the production of melanin, thereby lightening the skin
Biochemical Pathways
The primary biochemical pathway affected by Pidobenzone is the melanin synthesis pathway. By inhibiting this pathway, Pidobenzone reduces the production of melanin, leading to a lightening of the skin . The downstream effects of this inhibition include a reduction in skin pigmentation and an improvement in conditions like melasma .
Result of Action
The primary result of Pidobenzone’s action is a reduction in skin pigmentation . This is achieved through its inhibitory effect on melanin synthesis. Clinical studies have shown that Pidobenzone can be effective in treating conditions like melasma .
Propiedades
IUPAC Name |
(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPNDMWNUPUFI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160695 | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pidobenzone | |
CAS RN |
138506-45-3 | |
| Record name | Pidobenzone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIDOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?
A: Research suggests that topical Pidobenzone 4% can be an effective treatment for hyperpigmentation. One study found that combining Pidobenzone 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that Pidobenzone 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []
Q2: Were there any differences in the effectiveness of Pidobenzone depending on the type of hyperpigmentation?
A: The study on melasma treatment [] indicated that Pidobenzone 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of Pidobenzone across a wider range of hyperpigmentation disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















